7-chloro-1H-quinazolin-4-one is a heterocyclic compound classified within the quinazolinone family, which is notable for its diverse biological activities and applications in medicinal chemistry. The chlorine atom at the 7th position of the quinazolinone structure enhances its biological activity, making it a subject of interest in various scientific fields, including pharmacology and organic synthesis. This compound is often synthesized for its potential applications in drug development, particularly as an antimicrobial, anticancer, and anti-inflammatory agent .
The synthesis of 7-chloro-1H-quinazolin-4-one typically involves the condensation of 4-chloroanthranilic acid with triethyl orthoformate. This reaction is performed under reflux conditions, which facilitates the formation of the desired quinazolinone derivative. The reaction can be represented as follows:
In industrial settings, similar synthetic routes are employed but scaled up using continuous flow reactors to ensure consistent quality and efficiency in production .
7-chloro-1H-quinazolin-4-one participates in several key chemical reactions:
The products formed from these reactions vary significantly in their biological activities based on the nature of the substituents introduced during these processes .
The mechanism of action for 7-chloro-1H-quinazolin-4-one primarily involves its ability to inhibit specific enzymes by binding to their active sites. This interaction prevents substrate binding and subsequent catalytic activity. Additionally, it may modulate signal transduction pathways associated with cell growth and apoptosis by interacting with cellular receptors. Such mechanisms are crucial for its potential therapeutic effects in treating various diseases .
These properties are essential for determining suitable conditions for storage, handling, and application in research and industrial settings .
7-chloro-1H-quinazolin-4-one has a wide range of applications across various scientific fields:
The versatility of this compound underscores its significance in both academic research and practical applications within the pharmaceutical industry .
Transition metal catalysis enables efficient construction of the quinazolinone core via C–H activation, dehydrogenative coupling, and reductive cyclization. Manganese catalysts exhibit exceptional versatility, with α-MnO₂/TBHP systems facilitating oxidative radical cyclization of 2-aminobenzylamines with alcohols to form 2-substituted quinazolinones (59–91% yield). This radical-mediated pathway was confirmed by TEMPO quenching experiments [3]. Earth-abundant Mn(I) pincer complexes catalyze acceptorless dehydrogenative annulation of 2-aminobenzylalcohols with nitriles, producing 2-arylquinazolinones with H₂O/H₂ as sole byproducts. Aryl nitriles with electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) are well-tolerated, though aliphatic nitriles like valeronitrile give only 10% yield due to side reactions [3].
Iron-mediated reductive cyclization provides access to diaminoquinazolines. The Fe/HCl system facilitates cascade cyclization of methyl N-cyano-2-nitrobenzimidates into 2,4-diaminoquinazolines 13 and tricyclic derivatives 14 via nitro group reduction followed by intramolecular cyclization [3]. Palladium catalysis enables domino processes for fused quinazolinones; Pd(PPh₃)₄ catalyzes the coupling of 2-azido-5-chloro-N-p-tolylbenzamide with alkylisocyanides to directly form 2,3-disubstituted quinazolin-4(3H)-ones (81% yield) through carbodiimide intermediates [6]. Copper(II) acetate in anisole solvent efficiently couples 2-isocyanatophenones with amines to form 2-substituted quinazolinones under mild, aerobic conditions [8].
Table 1: Metal-Catalyzed Quinazolinone Syntheses
Metal Catalyst | Reaction Type | Starting Materials | Products | Yield Range |
---|---|---|---|---|
MnO₂/TBHP | Radical cyclization | 2-Aminobenzylamines + alcohols | 2-Substituted quinazolinones | 59–91% |
Mn(I) pincer | Dehydrogenative annulation | 2-Aminobenzylalcohols + nitriles | 2-Arylquinazolinones | Moderate–High |
Fe/HCl | Reductive cyclization | Methyl N-cyano-2-nitrobenzimidates | 2,4-Diaminoquinazolines | Not specified |
Pd(PPh₃)₄ | Domino cross-coupling | 2-Azidobenzamides + isocyanides | 2,3-Disubstituted quinazolinones | ~81% |
Cu(OAc)₂ | Aerobic coupling | 2-Isocyanatophenones + amines | 2-Substituted quinazolinones | High |
Microwave irradiation significantly accelerates quinazolinone synthesis while improving yields and purity. Solvent-free conditions under microwave radiation facilitate rapid cyclocondensation of anthranilic acid derivatives with aldehydes and amines, reducing reaction times from hours to minutes (typically 5–15 min) with yields exceeding 85% [8]. This approach eliminates solvent waste and enhances atom economy, aligning with green chemistry principles.
Ionic liquids (ILs) serve as dual solvent-catalysts in microwave-assisted protocols. Sulfonic acid-functionalized ILs (e.g., [Bsim][HSO₄]) catalyze quinazolinone formation from anthranilamide, aldehydes, and amines via in situ imine formation and cyclodehydration. The IL can be recovered and reused ≥5 times without significant activity loss, demonstrated in the synthesis of benzimidazo[2,1-b]quinazolinones under solvent-free microwave conditions [4] [8]. Nanoporous silica-supported catalysts like SBA-Pr-SO₃H further enhance efficiency in solvent-free systems, enabling the synthesis of benzothiazoloquinazolin-1-ones from substituted benzenethiols, aldehydes, and cyclohexanedione at 80°C within 30 minutes [4].
Table 2: Microwave & Solvent-Free Quinazolinone Synthesis
Conditions | Catalyst/Medium | Reaction Components | Time | Yield Range |
---|---|---|---|---|
Microwave irradiation | SBA-Pr-SO₃H (nanoporous) | Aldehydes + 2-aminobenzimidazole + dimedone | 30 min | 88–95% |
Solvent-free | ZnCl₂ | Benzenethiols + aldehydes + cyclohexanedione | 2–3 h | 75–92% |
Solvent-free/MW | [Bsim][HSO₄] (IL) | Anthranilamide + aldehydes + amines | 5–15 min | >85% |
Solvent-free | Alum (KAl(SO₄)₂·12H₂O) | Isatins + isatoic anhydride + amines | 1.5 h | 80–93% |
Multicomponent reactions (MCRs) enable single-pot assembly of complex quinazolinones from anthranilic acid derivatives, aldehydes, and nucleophiles. 2-Aminobenzothiazole reacts with polyfluorobenzoyl chlorides in diphenyl ether to form fluorinated benzothiazoloquinazolines, leveraging the electrophilicity of the acyl chloride and nucleophilicity of the amine [4]. Isatoic anhydride serves as a bifunctional building block in MCRs; its reaction with amines and isatins catalyzed by alum (KAl(SO₄)₂·12H₂O) yields spiro-oxindole quinazolinones IX with three contiguous stereocenters (80–93% yield) [4].
Iodine-catalyzed MCRs of 5-aminotetrazole with active methylene compounds and aldehydes generate tetrazolo[1,5-a]quinazolinones via sequential Knoevenagel condensation, Michael addition, and cyclodehydration [4]. Similarly, sulfamic acid-catalyzed condensation of 3-amino-1,2,4-triazole, aldehydes, and dimedone yields triazoloquinazolinones in acetonitrile. These protocols demonstrate broad substrate scope, accommodating aryl aldehydes with EDGs (e.g., –OMe, –CH₃) and EWGs (e.g., –NO₂, –Cl) [4] [7].
Click chemistry enables efficient late-stage diversification of 7-chloroquinazolin-4-one scaffolds. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) attaches glycosyl moieties to C3-alkynylated quinazolinones using propargyl bromide, yielding 1,2,3-triazole-linked glycosyl conjugates (e.g., 10–13). The reaction proceeds regioselectively in THF/H₂O (2:1) with sodium ascorbate and CuSO₄·5H₂O, generating 1,4-disubstituted triazoles exclusively. Subsequent deacetylation with NH₃/MeOH provides free hydroxyl glycosides without affecting the quinazolinone core [5].
Palladium-catalyzed cross-coupling installs aryl and heteroaryl groups at strategic positions. The C6-iodo substituent in 7-chloro-6-iodo-1H-quinazolin-4-one undergoes Suzuki coupling with arylboronic acids to form biaryl derivatives, while Buchwald-Hartwig amination with primary/secondary amines introduces aminoalkyl chains. Sonogashira reactions with terminal alkynes generate alkynylated derivatives like 7a,b, which can be hydrogenated to alkyl chains using Pd/C [1] [6] [9]. Copper-catalyzed C–N coupling with azoles (e.g., 1,2,4-triazole) at C2/C4 positions enhances kinase binding affinity, as demonstrated in dual PI3K/HDAC inhibitors derived from idelalisib analogues [1] [8].
Table 3: Post-Functionalization Strategies for Quinazolinones
Reaction Type | Conditions | Quinazolinone Position | Attached Groups | Application Example |
---|---|---|---|---|
CuAAC (Click) | CuSO₄/Na-ascorbate, THF/H₂O | C3-alkyl chain | Glycosyl azides (β-N-glycosides) | Anticancer glycosyl triazoles 10–13 |
Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME/EtOH | C6-iodo | Aryl/heteroaryl boronic acids | Biaryl-based kinase inhibitors |
Buchwald-Hartwig | Pd₂(dba)₃/XPhos, Cs₂CO₃, toluene | C4-chloro | Primary/secondary amines | HDAC inhibitory cap groups |
Sonogashira | Pd/Cu, Et₃N, THF | C4-chloro | Terminal alkynes | Alkyne intermediates 7a,b |
CAS No.: 6989-21-5
CAS No.: 676-99-3
CAS No.: 111818-57-6
CAS No.: 91106-25-1
CAS No.: 3087-02-3
CAS No.: